10H-Phenothiazine,10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2)
Overview
Description
10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (12): is a phenothiazine derivative with significant pharmacological properties. It is primarily used as an antipsychotic and antiemetic agent . This compound is known for its ability to modulate neurotransmitter activity in the brain, making it effective in treating various psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride involves several steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Substitution Reactions: The core undergoes substitution reactions to introduce the trifluoromethyl group at the 2-position and the 3-(4-methyl-1-piperazinyl)propyl group at the 10-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilized for the initial synthesis steps.
Continuous Flow Reactors: Employed for subsequent reactions to improve efficiency and scalability.
Purification: Techniques such as crystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Phenothiazine sulfoxides and sulfones.
Reduction Products: Reduced phenothiazine derivatives.
Substitution Products: Various substituted phenothiazine compounds.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in organic synthesis reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology:
Neurotransmitter Studies: Utilized in research to study neurotransmitter pathways and receptor interactions.
Medicine:
Antipsychotic: Effective in treating schizophrenia and other psychiatric disorders.
Antiemetic: Used to prevent nausea and vomiting, especially in chemotherapy patients.
Industry:
Pharmaceuticals: Key ingredient in the formulation of various medications.
Agriculture: Potential use in pest control due to its neuroactive properties.
Mechanism of Action
The compound exerts its effects primarily by modulating neurotransmitter activity in the brain. It acts as an antagonist at dopamine receptors, particularly the D2 receptor, which helps alleviate symptoms of psychosis. Additionally, it has affinity for other receptors, including serotonin and histamine receptors, contributing to its antiemetic properties .
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: Known for its high potency as an antipsychotic.
Thioridazine: Used for its sedative effects in addition to antipsychotic properties.
Uniqueness: 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride is unique due to its trifluoromethyl group, which enhances its pharmacokinetic properties, including better blood-brain barrier penetration and metabolic stability .
Properties
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3S.ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;/h2-3,5-8,15H,4,9-14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIULCFSTKRDHBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClF3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
66.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855552 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
440-17-5 | |
Record name | Trifluoperazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=440-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoperazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluoperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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